
Rilpivirine hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de rilpivirine est un inhibiteur non nucléosidique de la transcriptase inverse de deuxième génération utilisé dans le traitement des infections à virus de l'immunodéficience humaine de type 1 (VIH-1). Il est connu pour sa puissance plus élevée, sa demi-vie plus longue et son profil d'effets secondaires réduit par rapport aux inhibiteurs non nucléosidiques de la transcriptase inverse plus anciens tels que l'éfavirenz . Le chlorhydrate de rilpivirine est commercialisé sous les noms de marque Edurant et Rekambys .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de rilpivirine implique plusieurs étapes. La procédure actuelle est principalement divisée en trois étapes :
Synthèse du chlorhydrate de (E)-3-(4-amino-3,5-diméthylphényl)acrylonitrile (intermédiaire 2) : Cette étape implique la réaction du 4-amino-3,5-diméthylphénylacrylonitrile avec de l'acide chlorhydrique.
Synthèse du 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (intermédiaire 3) : Cette étape implique la réaction de la 4-chloropyrimidine avec le benzonitrile.
Synthèse du chlorhydrate de rilpivirine : L'étape finale implique la réaction entre l'intermédiaire 2 et l'intermédiaire 3 dans l'acétonitrile sous reflux.
Méthodes de production industrielle
Les méthodes de production industrielle du chlorhydrate de rilpivirine ont été optimisées pour augmenter le rendement et réduire le temps de réaction. L'une de ces méthodes implique l'utilisation de la synthèse assistée par micro-ondes, qui réduit considérablement le temps de réaction de 69 heures à 90 minutes et améliore le rendement global de 18,5 % à 21 % .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de rilpivirine subit diverses réactions chimiques, notamment :
Réactions de substitution : La synthèse du chlorhydrate de rilpivirine implique des réactions de substitution nucléophile.
Réactions d'oxydation et de réduction : Ces réactions ne sont généralement pas impliquées dans la synthèse du chlorhydrate de rilpivirine, mais peuvent être pertinentes dans ses voies métaboliques.
Réactifs et conditions courants
Conditions : Les réactions sont généralement effectuées sous reflux pour assurer une conversion complète des intermédiaires.
Principaux produits
Le principal produit formé par ces réactions est le chlorhydrate de rilpivirine, qui est ensuite purifié et formulé pour un usage médical.
Applications de la recherche scientifique
Le chlorhydrate de rilpivirine a plusieurs applications de recherche scientifique, notamment :
Mécanisme d'action
Le chlorhydrate de rilpivirine exerce ses effets en se liant à l'enzyme transcriptase inverse du VIH-1, bloquant ainsi les activités de polymérase ADN dépendantes de l'ARN et de l'ADN. Cette inhibition empêche la réplication du virus . Le chlorhydrate de rilpivirine ne nécessite pas de phosphorylation intracellulaire pour son activité antivirale .
Applications De Recherche Scientifique
Clinical Applications
1. Treatment of HIV-1 Infection
Rilpivirine is indicated for the treatment of HIV-1 infection in antiretroviral treatment-naive adults and children aged 2 years and older who weigh at least 31 lb (14 kg) and have a viral load of less than 100,000 copies/mL. It is often used in combination with other antiretroviral agents to enhance therapeutic efficacy and reduce the risk of resistance development .
2. Combination Therapy
Rilpivirine is frequently prescribed alongside cabotegravir as a complete regimen for HIV-1 treatment. This combination is particularly beneficial for patients who are virologically suppressed on a stable regimen, as it helps maintain viral suppression while minimizing the potential for resistance .
3. Safety and Tolerability
Clinical studies have demonstrated that rilpivirine has a favorable safety profile compared to other NNRTIs. Patients often experience fewer side effects, which contributes to higher adherence rates and lower discontinuation rates in treatment protocols .
Innovative Drug Delivery Systems
1. Gastro-retentive Floating Tablets
Recent research has focused on developing gastro-retentive floating tablets of rilpivirine hydrochloride to enhance bioavailability. These formulations aim to improve the drug's absorption in the acidic environment of the stomach, addressing challenges related to its solubility and stability in higher pH conditions .
Parameter | Floating Tablet Formulation |
---|---|
Drug Content | Optimized |
Floating Properties | Enhanced |
In-vitro Release Study | Improved bioavailability |
Cost-effectiveness | Non-toxic and economical |
This approach not only enhances the drug's bioavailability but also extends its gastric residence time, potentially leading to improved therapeutic outcomes.
Research Findings
1. Potency and Mechanism of Action
Rilpivirine exhibits potent antiviral activity against HIV-1 by binding non-competitively to the reverse transcriptase enzyme, inhibiting viral replication without affecting human DNA polymerases. Its flexible structure allows it to adapt to changes in the binding pocket of the enzyme, reducing the likelihood of resistance mutations .
2. Synthesis Improvements
Research has also focused on optimizing the synthesis route for rilpivirine. A recent study reported an efficient microwave-promoted method that significantly reduces reaction time and improves yield, making it a more viable option for large-scale production .
Case Studies
1. Clinical Efficacy Studies
Several Phase III clinical trials have demonstrated rilpivirine's efficacy in maintaining viral suppression in treatment-naive patients. For instance, studies C209 and C215 showed that patients receiving rilpivirine combined with other antiretrovirals had comparable efficacy to those on efavirenz-based regimens after 48 weeks .
2. Long-term Safety Studies
Longitudinal studies assessing long-term safety profiles indicate that rilpivirine is associated with lower rates of central nervous system side effects compared to older NNRTIs, which enhances patient quality of life during treatment .
Mécanisme D'action
Rilpivirine hydrochloride exerts its effects by binding to the reverse transcriptase enzyme of HIV-1, thereby blocking the RNA-dependent and DNA-dependent DNA polymerase activities. This inhibition prevents the replication of the virus . This compound does not require intracellular phosphorylation for its antiviral activity .
Comparaison Avec Des Composés Similaires
Composés similaires
Étravirine : Un autre inhibiteur non nucléosidique de la transcriptase inverse utilisé dans le traitement des infections à VIH-1.
Unicité
Le chlorhydrate de rilpivirine est unique en raison de sa puissance plus élevée, de sa demi-vie plus longue et de son profil d'effets secondaires réduit par rapport aux inhibiteurs non nucléosidiques de la transcriptase inverse plus anciens . Il présente également une barrière génétique élevée à la résistance, nécessitant plusieurs mutations pour conférer une résistance significative .
Activité Biologique
Rilpivirine hydrochloride is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used primarily in the treatment of HIV-1 infections. Its unique pharmacological profile, including a longer half-life and reduced side effects compared to earlier NNRTIs, makes it a significant option in antiretroviral therapy.
Rilpivirine acts by non-competitively inhibiting HIV-1 reverse transcriptase, an enzyme critical for viral replication. This inhibition prevents the conversion of viral RNA into DNA, thereby blocking the integration of the viral genome into the host cell's DNA. Importantly, rilpivirine does not inhibit human DNA polymerases α, β, and γ, which minimizes potential toxicity to human cells .
Pharmacokinetics
The pharmacokinetic properties of rilpivirine are crucial for its efficacy:
- Absorption : After oral administration, peak plasma concentrations occur approximately 3 to 4 hours post-dose. Food intake significantly enhances absorption, with a 40% reduction in plasma levels when taken without food .
- Distribution : Rilpivirine has a high volume of distribution (152-173 L in HIV patients) and is over 99% bound to plasma proteins, primarily albumin .
- Metabolism : It is predominantly metabolized by cytochrome P450 enzymes CYP3A4 and CYP3A5, leading to several metabolites that are further processed by UGT enzymes .
- Elimination : Approximately 85% of the drug is excreted via feces, with only about 6.1% eliminated in urine. The terminal half-life ranges from 34 to 55 hours .
Clinical Efficacy
Rilpivirine has demonstrated significant antiviral activity against HIV-1. In vitro studies have shown a median effective concentration (EC50) of approximately 0.73 nM against laboratory strains of wild-type HIV-1 . Clinical trials have confirmed its efficacy in treatment-naive patients, showing comparable virologic outcomes to other antiretroviral therapies.
Case Study: Phase II Clinical Trials
A notable Phase II clinical trial evaluated rilpivirine's pharmacokinetics and safety in antiretroviral-naïve adolescents and children aged 6 to 18 years. The trial involved administering rilpivirine at a dose of 25 mg once daily alongside a background regimen of two nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). Results indicated that rilpivirine was well-tolerated and effective in achieving viral suppression over the treatment period .
Adverse Effects and Drug Interactions
While generally well-tolerated, rilpivirine can cause side effects such as insomnia, headache, and gastrointestinal issues. Drug interactions are particularly important; co-administration with CYP3A inhibitors can increase plasma concentrations of rilpivirine, while inducers may reduce its efficacy . Patients are advised to avoid medications that significantly alter gastric pH as this can decrease the absorption and effectiveness of rilpivirine .
Summary Table of Key Pharmacological Properties
Property | Value/Description |
---|---|
Drug Class | NNRTI |
Mechanism of Action | Non-competitive inhibition of reverse transcriptase |
Peak Plasma Concentration | 3-4 hours post-dose |
Half-Life | 34-55 hours |
Protein Binding | >99% (primarily albumin) |
Metabolism | CYP3A4 and CYP3A5 |
Excretion | 85% feces, 6.1% urine |
Q & A
Basic Research Questions
Q. What validated RP-HPLC methods are recommended for quantifying Rilpivirine hydrochloride in bulk and pharmaceutical formulations?
A robust RP-HPLC method using a Shim-pack C18 column (150 × 4.6 mm; 5 µm) with a mobile phase of acetonitrile:0.05 M ammonium citrate buffer (60:40 v/v, pH 3.5) at 0.8 mL/min flow rate and UV detection at 291 nm has been validated per ICH guidelines. This method achieves linearity (5–50 µg/mL, r² > 0.999), precision (%RSD < 1%), and recovery (98–102%) . Sample preparation involves dissolving tablets in methanol, filtering through a 0.45 µm membrane, and diluting with mobile phase.
Q. How should researchers optimize sample preparation for this compound in dissolution studies?
For in vitro dissolution testing, use a validated RP-HPLC method with a mobile phase of ammonium acetate buffer (pH 4) and acetonitrile in isocratic mode. Ensure tablets are crushed, dissolved in dissolution medium (e.g., 0.1 N HCl), and filtered to remove excipients. Recovery studies should confirm no interference from matrix components .
Q. What critical parameters influence wavelength selection for UV detection in this compound analysis?
Rilpivirine exhibits maximum UV absorbance at 291 nm due to its cyanoethenyl and aromatic amine groups. Validate wavelength selection by scanning standard solutions (10 µg/mL in methanol) between 200–400 nm. Ensure baseline stability and absence of solvent interference (e.g., methanol cutoff at 205 nm) .
Q. How can researchers assess method accuracy and precision for this compound quantification?
- Accuracy: Spike placebo formulations with known Rilpivirine concentrations (e.g., 5, 25, 50 µg/mL) and calculate recovery (target: 98–102%) .
- Precision: Analyze six replicates of a single batch; %RSD for peak area should be < 2% .
Q. What column and mobile phase combinations are reported for this compound separation?
- C18 columns with phosphate or citrate buffers (pH 2.5–4) and acetonitrile/methanol gradients are common.
- Base-deactivated silica columns (e.g., Hypersil) with methanol:acetonitrile:water (80:13.5:6.5 v/v) resolve Rilpivirine in nanosuspensions .
Advanced Research Questions
Q. How do degradation pathways of this compound under stress conditions inform stability-indicating methods?
Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) reveal base hydrolysis as the primary degradation pathway. A gradient LC-MS method separates Rilpivirine from its major degradant, (E)-methyl 4-(4-(4-(2-cyanovinyl)-2,6-dimethylphenylamino)pyrimidin-2-ylamino)benzoate. Use a C18 column with potassium dihydrogen phosphate (pH 3) and methanol in gradient mode to resolve degradants .
Q. What synthetic route optimizations improve this compound yield and purity?
Improved synthesis involves optimizing coupling reactions between 4-aminopyrimidine intermediates and cyanoethenyl-substituted anilines. Key steps include:
- Reducing reaction time via microwave-assisted synthesis.
- Purifying intermediates via recrystallization to minimize impurities (e.g., unreacted starting materials) .
Q. How can researchers model this compound resistance in NNRTI-resistant HIV-1 strains?
Use site-directed mutagenesis to introduce K103N or Y181C mutations in HIV-1 reverse transcriptase. Assess Rilpivirine’s EC₅₀ in antiviral assays (e.g., MT-4 cell-based models). Combine with pharmacodynamic modeling to predict efficacy in combination therapies (e.g., with tenofovir/emtricitabine) .
Q. What stability-indicating methods are suitable for impurity profiling in this compound formulations?
A validated UPLC method with a BEH C18 column (2.1 × 50 mm, 1.7 µm) and 0.1% formic acid/acetonitrile gradient resolves Rilpivirine from 12 process-related impurities. Quantify impurities at 0.05–0.15% levels using relative response factors .
Q. How do in vitro dissolution profiles correlate with bioavailability in this compound nanosuspensions?
Develop a biphasic dissolution model:
- Phase 1: Simulate gastric conditions (0.1 N HCl, 50 rpm) for 2 hours.
- Phase 2: Transfer to intestinal buffer (pH 6.8) with surfactants (e.g., SDS).
Correlate dissolution data with Cₘₐₓ and AUC from pharmacokinetic studies in animal models .
Propriétés
IUPAC Name |
4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6.ClH/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1H/b4-3+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVVGZKAVZUACK-BJILWQEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220320 | |
Record name | Rilpivirine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
700361-47-3 | |
Record name | Rilpivirine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=700361-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rilpivirine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0700361473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rilpivirine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[4-({4-[(E)-2-CYANOETHENYL]-2,6-DIMETHYLPHENYL}AMINO)PYRIMIDIN-2-YL]AMINO}BENZONITRILE HYDROCHLORIDE (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RILPIVIRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/212WAX8KDD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.